

Spectroscopic Profile of 4-Bromo-2-chloropyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-chloropyridine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-chloropyridine**, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of **4-Bromo-2-chloropyridine** is supported by a combination of spectroscopic techniques. The quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS are summarized below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to the structural confirmation of **4-Bromo-2-chloropyridine**, providing detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **4-Bromo-2-chloropyridine**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.24	d	5.2	H-6
7.55	d	1.6	H-3
7.41	dd	5.2, 1.6	H-5

Table 2: ^{13}C NMR Spectroscopic Data for **4-Bromo-2-chloropyridine**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
152.2	C-2
150.1	C-6
134.23	C-4
127.4	C-5
125.9	C-3

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and vibrational modes present in **4-Bromo-2-chloropyridine**. The IR spectrum is available from sources such as SpectraBase and PubChem.[\[2\]](#)[\[3\]](#) While a detailed peak list is best viewed on these platforms, the spectrum is expected to show characteristic absorptions for C-H, C=C, and C=N stretching and bending vibrations typical of a substituted pyridine ring, as well as C-Br and C-Cl stretching frequencies.

Table 3: Key IR Absorption Regions for Substituted Pyridines

Wavenumber (cm ⁻¹)	Vibration Type
3100-3000	Aromatic C-H Stretch
1600-1400	C=C and C=N Ring Stretching
1200-1000	C-H In-plane Bending
850-700	C-H Out-of-plane Bending
800-600	C-Cl Stretch
600-500	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-Bromo-2-chloropyridine**, further confirming its identity. While a publicly available mass spectrum for **4-Bromo-2-chloropyridine** is not readily available, the expected molecular ion peaks would correspond to its isotopic composition. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern.

Table 4: Expected Molecular Ion Peaks for **4-Bromo-2-chloropyridine** (C₅H₃BrClN)

m/z	Isotope Combination	Relative Abundance
191	⁷⁹ Br, ³⁵ Cl	High
193	⁸¹ Br, ³⁵ Cl or ⁷⁹ Br, ³⁷ Cl	High
195	⁸¹ Br, ³⁷ Cl	Moderate

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 5-10 mg of **4-Bromo-2-chloropyridine** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- The sample is gently agitated to ensure complete dissolution.

Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - A standard one-dimensional proton spectrum is acquired.
 - Typical spectral width: 0-10 ppm.
 - Number of scans: 16-64, depending on the sample concentration.
- ^{13}C NMR:
 - A proton-decoupled carbon spectrum is acquired.
 - Typical spectral width: 0-160 ppm.
 - A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is typically higher than for ^1H NMR.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation:

- A small drop of liquid **4-Bromo-2-chloropyridine** is placed directly onto the ATR crystal. If the sample is a low-melting solid, it can be gently warmed to a liquid state before application.

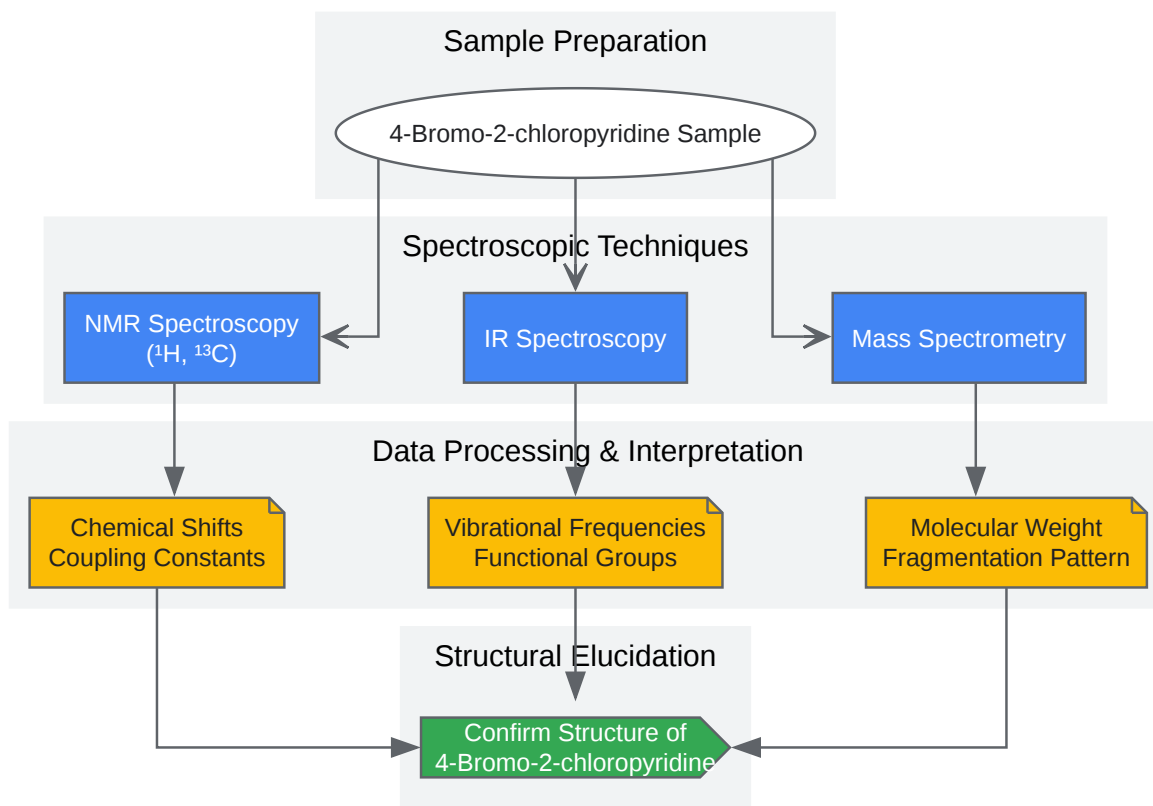
Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- A background spectrum of the clean, empty ATR crystal is collected.
- The sample is applied to the crystal, and the sample spectrum is recorded.
- The spectrum is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a small molecule like **4-Bromo-2-chloropyridine**.

Workflow for Spectroscopic Analysis of 4-Bromo-2-chloropyridine



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A logical workflow for spectroscopic analysis.

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References

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